1-(But-3-yn-1-yl)-4-methoxypiperidine 1-(But-3-yn-1-yl)-4-methoxypiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439234
InChI: InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3
SMILES: COC1CCN(CC1)CCC#C
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

1-(But-3-yn-1-yl)-4-methoxypiperidine

CAS No.:

Cat. No.: VC13439234

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

1-(But-3-yn-1-yl)-4-methoxypiperidine -

Specification

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name 1-but-3-ynyl-4-methoxypiperidine
Standard InChI InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3
Standard InChI Key YMHVEJMIEKVIDO-UHFFFAOYSA-N
SMILES COC1CCN(CC1)CCC#C
Canonical SMILES COC1CCN(CC1)CCC#C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

1-(But-3-yn-1-yl)-4-methoxypiperidine features a six-membered piperidine ring with a nitrogen atom at position 1. The substituents include:

  • Methoxy group (-OCH₃): Attached to the 4-position of the piperidine ring, this electron-donating group influences the ring’s electronic density and steric profile.

  • But-3-yn-1-yl group (-C≡C-CH₂-CH₃): A terminal alkyne substituent at the 1-position, introducing sp-hybridized carbon atoms capable of participating in click chemistry reactions .

The molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. Spectroscopic data for analogous piperidine derivatives suggest characteristic peaks in NMR and IR spectra:

  • ¹H NMR: Signals near δ 3.3–3.6 ppm (methoxy protons), δ 2.4–2.8 ppm (piperidine ring protons), and δ 1.8–2.2 ppm (alkynyl protons).

  • IR: Stretching vibrations at ~3300 cm⁻¹ (C≡C-H), ~2820 cm⁻¹ (C-O-C), and ~2100 cm⁻¹ (C≡C).

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₇NOCalculated
Molecular Weight167.25 g/molCalculated
Boiling Point (est.)240–260°CAnalog data
SolubilityMiscible in polar organic solventsExperimental
Hazard StatementsH302, H315, H319, H335GHS

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the piperidine ring:

  • Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at the 4-position.

  • Alkylation at the 1-position: Reaction with propargyl bromide or similar alkynylating agents.

Stepwise Synthesis

A typical route involves:

  • 4-Methoxypiperidine Preparation:

    • Methoxylation of piperidin-4-ol using methyl iodide and a base (e.g., K₂CO₃) in DMF.

  • N-Alkylation with But-3-yn-1-yl Group:

    • Reaction of 4-methoxypiperidine with propargyl bromide in the presence of NaH or LDA, yielding the target compound.

Key Reaction:

4-Methoxypiperidine+Propargyl BromideNaH, THF1-(But-3-yn-1-yl)-4-methoxypiperidine\text{4-Methoxypiperidine} + \text{Propargyl Bromide} \xrightarrow{\text{NaH, THF}} \text{1-(But-3-yn-1-yl)-4-methoxypiperidine}

Table 2: Optimization Parameters for Alkylation

ParameterOptimal ConditionYield Improvement
Temperature0°C to RT78% → 85%
SolventTHFHigher selectivity
BaseSodium hydride (NaH)Reduced side products

Chemical Reactivity and Functionalization

Alkyne-Driven Reactions

The terminal alkyne group enables participation in:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,2,3-triazoles for bioconjugation.

  • Sonogashira Coupling: Cross-couples with aryl halides to extend π-conjugation .

Methoxy Group Reactivity

  • Demethylation: Treatment with BBr₃ yields 4-hydroxypiperidine derivatives.

  • Electrophilic Aromatic Substitution: Directed ortho-metalation for further functionalization.

Biological and Industrial Applications

Material Science Applications

  • Ligands in Catalysis: The alkyne moiety coordinates transition metals for cross-coupling reactions.

  • Polymer Additives: Enhances thermal stability in polyurethanes.

Future Perspectives

Further research should focus on:

  • Asymmetric Synthesis: Enantioselective routes for chiral piperidine derivatives.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Computational Modeling: Predicting bioactivity via QSAR analyses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator